Cas no 4659-85-2 (Cyclopropanecarboxamide,2-phenyl-)

Cyclopropanecarboxamide,2-phenyl- structure
4659-85-2 structure
Product Name:Cyclopropanecarboxamide,2-phenyl-
CAS No:4659-85-2
MF:C10H11NO
MW:161.200442552567
CID:334054
PubChem ID:288181
Update Time:2025-04-19

Cyclopropanecarboxamide,2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxamide,2-phenyl-
    • 2-phenylcyclopropane-1-carboxamide
    • (+-)-trans-2-Phenyl-cyclopropan-carbonsaeure-(1)-amid
    • (+-)-trans-2-phenyl-cyclopropane-carboxylic acid-(1)-ami
    • 2-phenylcyclopropanecarboxamide
    • AC1L6901
    • AC1Q5J39
    • AGN-PC-005JWL
    • CTK4I9488
    • NSC148916
    • rac-(1R,2R)-2-phenylcyclopropanecarboxamide
    • SureCN871538
    • trans-(+/-)-2-phenyl-cyclopropanecarboxylic acid amide
    • trans-2-Phenyl-cyclopropan-carbonsaeure-(1)-amid
    • trans-2-phenylcyclopropanecarboxamide
    • SCHEMBL871538
    • DTXSID10302123
    • 4659-85-2
    • AKOS017421236
    • NSC-148916
    • Inchi: 1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)
    • InChI Key: IOWKRFFHXWDUIS-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 161.08413
  • Monoisotopic Mass: 161.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.186
  • Boiling Point: 358.3°Cat760mmHg
  • Flash Point: 170.5°C
  • Refractive Index: 1.598
  • PSA: 43.09
  • LogP: 1.97570
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